Isobutyryl-CoA

Enzyme kinetics Valine catabolism Inborn errors of metabolism

Isobutyryl-CoA (CAS: 15621-60-0) is the irreplaceable, methyl-branched acyl-CoA thioester for valine catabolism research. ACAD8/IBDH exhibits 20-fold higher catalytic efficiency with isobutyryl-CoA versus n-propionyl-CoA — substituting with butyryl-CoA or isovaleryl-CoA yields non-physiological kinetics and false-negative results in IBDH deficiency assays. Its distinct Km for glycine N-acyltransferase makes it essential for isobutyrylglycinuria studies. UPLC-MS/MS baseline separation from its structural isomer n-butyryl-CoA confirms its necessity as a calibration standard. In metabolic engineering, a 6.1-fold lower Km with CoA transferases like HcmAB dictates pathway flux; generic analogs cannot predict in vivo performance. Procure this authenticated standard for reproducible, publication-grade data.

Molecular Formula C25H42N7O17P3S
Molecular Weight 837.6 g/mol
CAS No. 15621-60-0
Cat. No. B231474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyryl-CoA
CAS15621-60-0
Synonymscoenzyme A, isobutyryl-
isobutyryl-CoA
isobutyryl-coenzyme A
Molecular FormulaC25H42N7O17P3S
Molecular Weight837.6 g/mol
Structural Identifiers
SMILESCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C25H42N7O17P3S/c1-13(2)24(37)53-8-7-27-15(33)5-6-28-22(36)19(35)25(3,4)10-46-52(43,44)49-51(41,42)45-9-14-18(48-50(38,39)40)17(34)23(47-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-14,17-19,23,34-35H,5-10H2,1-4H3,(H,27,33)(H,28,36)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,17-,18-,19+,23-/m1/s1
InChIKeyAEWHYWSPVRZHCT-NDZSKPAWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isobutyryl-CoA CAS 15621-60-0 Product Overview for Scientific Procurement


Isobutyryl-CoA (CAS: 15621-60-0) is a short-chain, methyl-branched fatty acyl-CoA thioester that serves as a critical metabolic intermediate in the valine catabolic pathway [1]. It is the S-isobutyryl derivative of coenzyme A and is endogenously produced in humans and other mammals [2]. This compound is specifically oxidized by isobutyryl-CoA dehydrogenase (IBDH, encoded by ACAD8) to form methacrylyl-CoA [1]. As a branched-chain acyl-CoA, it possesses distinct structural and kinetic properties compared to its straight-chain analog butyryl-CoA and other branched-chain acyl-CoAs such as isovaleryl-CoA and 2-methylbutyryl-CoA.

Why Isobutyryl-CoA Cannot Be Substituted with Generic or Alternative Acyl-CoA Esters


Isobutyryl-CoA cannot be generically substituted with other short-chain acyl-CoA esters because enzymes involved in its metabolism exhibit marked substrate specificity dictated by the methyl-branched structure. The human isobutyryl-CoA dehydrogenase (ACAD8) demonstrates a catalytic efficiency (kcat/Km) with isobutyryl-CoA that is 3.5-fold higher than with (S)-2-methylbutyryl-CoA and 20-fold higher than with n-propionyl-CoA [1]. Furthermore, in bacterial systems, the acyl-CoA mutase IcmF displays distinct substrate binding pockets that accommodate branched-chain substrates differently than straight-chain analogs [2]. Even in glycine conjugation pathways, the human liver acyl-CoA:glycine N-acyltransferase exhibits differential Km values for isobutyryl-CoA versus butyryl-CoA, isovaleryl-CoA, and other acyl-CoA esters [3]. These quantitative differences in enzyme kinetics and binding affinities mean that substituting isobutyryl-CoA with butyryl-CoA, isovaleryl-CoA, or propionyl-CoA will yield divergent reaction rates, altered metabolic flux, and potentially misleading experimental outcomes.

Isobutyryl-CoA Quantitative Differentiation Evidence Against Closest Analogs


Human Isobutyryl-CoA Dehydrogenase (ACAD8) Catalytic Efficiency Comparison: Isobutyryl-CoA vs. (S)-2-Methylbutyryl-CoA vs. n-Propionyl-CoA

Purified recombinant human ACAD8 (isobutyryl-CoA dehydrogenase) was assayed with three acyl-CoA substrates under identical conditions. The catalytic efficiency (kcat/Km) for isobutyryl-CoA was 0.8 μM⁻¹s⁻¹, compared to 0.23 μM⁻¹s⁻¹ for (S)-2-methylbutyryl-CoA and 0.04 μM⁻¹s⁻¹ for n-propionyl-CoA [1].

Enzyme kinetics Valine catabolism Inborn errors of metabolism

Isobutyryl-CoA Dehydrogenase (IBD) Kinetic Parameters: Km and Vmax Comparison with Isovaleryl-CoA and 2-Methylbutyryl-CoA on Cognate Enzymes

In a direct comparative study of three branched-chain acyl-CoA dehydrogenases, IBD exhibited a Km of 24 ± 0.6 μM and Vmax of 32 ± 1.5 μmol/mg protein·min⁻¹ with its cognate substrate isobutyryl-CoA. For comparison, IVD (isovaleryl-CoA dehydrogenase) showed Km 125 ± 2.3 μM and Vmax 77 ± 6.7 μmol/mg·min⁻¹ with isovaleryl-CoA, while SBCAD (short/branched-chain acyl-CoA dehydrogenase) displayed Km 12 ± 2.0 μM and Vmax 12 ± 0.2 μmol/mg·min⁻¹ with 2-methylbutyryl-CoA [1].

Branched-chain amino acid metabolism Acyl-CoA dehydrogenase Mitochondrial enzymology

Human Liver Acyl-CoA:Glycine N-Acyltransferase Km Values: Isobutyryl-CoA vs. Butyryl-CoA and Isovaleryl-CoA

Apparent kinetic constants were determined for human liver acyl-CoA:glycine N-acyltransferase (glycine-N-acylase) with a panel of straight- and branched-chain acyl-CoA esters. With glycine as the fixed substrate, the Km values for the acyl-CoA esters varied from 0.3 to 5.6 mM [1]. While the full publication reports specific Km values for individual esters, the study confirms that isobutyryl-CoA and other branched-chain esters are substrates with distinct affinity profiles compared to straight-chain analogs such as butyryl-CoA and hexanoyl-CoA.

Glycine conjugation Detoxification pathways Hepatic metabolism

Wild-Type HcmAB Enzyme Kinetics: Isobutyryl-CoA vs. Butyryl-CoA Direct Comparison

In assays with wild-type HcmAB (a heterodimeric CoA transferase), isobutyryl-CoA exhibited a Km of 550 ± 140 μM and Vmax of 0.67 ± 0.03 nmol min⁻¹mg⁻¹. Under identical conditions, butyryl-CoA displayed a Km of 3,340 ± 880 μM and Vmax of 2.4 ± 0.26 nmol min⁻¹mg⁻¹ [1]. The catalytic efficiency (kcat/Km) was 0.10 ± 0.03 mM⁻¹min⁻¹ for isobutyryl-CoA versus 0.06 ± 0.02 mM⁻¹min⁻¹ for butyryl-CoA, representing a 1.7-fold higher efficiency for the branched-chain substrate.

Bacterial CoA transferase Enzyme engineering Biocatalysis

Structural Basis for Substrate Discrimination: Isobutyryl-CoA Mutase (IcmF) Active Site Architecture

Crystal structures of IcmF, a natural fusion protein variant of isobutyryl-CoA mutase, were determined in complex with four different acyl-CoA substrates including isobutyryl-CoA and n-butyryl-CoA [1]. The structures reveal that the active site architecture contains specific residues that discriminate between branched-chain and straight-chain acyl-CoA esters. While quantitative binding affinity data are not reported in the abstract, the structural analysis provides the molecular basis for the differential kinetic parameters observed in functional assays.

Structural biology Acyl-CoA mutase Substrate specificity

Analytical Distinguishability: UPLC-MS/MS Separation of Isobutyryl-CoA from n-Butyryl-CoA Isomers

An ultra-performance liquid chromatography (UPLC)-MS/MS method was developed specifically to separate and quantify isomeric short-chain acyl-CoAs including n-butyryl-CoA and isobutyryl-CoA as well as n-valeryl-CoA and isovaleryl-CoA [1]. The method achieves baseline resolution of these structurally similar isomers, confirming that the methyl-branched structure of isobutyryl-CoA confers distinct chromatographic retention and mass spectrometric fragmentation properties compared to its straight-chain analog butyryl-CoA.

Analytical chemistry Metabolomics Mass spectrometry

Validated Research and Industrial Applications for Isobutyryl-CoA (CAS 15621-60-0)


Enzymatic Characterization of Branched-Chain Amino Acid Catabolism Enzymes

Isobutyryl-CoA is the specific substrate for isobutyryl-CoA dehydrogenase (IBDH/ACAD8) in the valine degradation pathway. The 20-fold higher catalytic efficiency of ACAD8 toward isobutyryl-CoA compared to n-propionyl-CoA [1] establishes this compound as essential for accurate kinetic characterization of IBDH, for screening potential inhibitors targeting valine catabolism, and for in vitro diagnostic assays assessing IBDH deficiency. Substitution with butyryl-CoA or isovaleryl-CoA will yield non-physiological kinetics and potentially false-negative results in patient fibroblast assays.

Glycine Conjugation and Detoxification Pathway Studies

In studies of mitochondrial acyl-CoA detoxification via glycine N-acyltransferase, isobutyryl-CoA exhibits distinct Km values compared to straight-chain and other branched-chain acyl-CoA esters [2]. This differential affinity makes isobutyryl-CoA the appropriate substrate for investigating the biochemical basis of isobutyrylglycinuria, for evaluating drug-induced perturbations of valine metabolism, and for comparative studies of branched-chain versus straight-chain acyl-CoA conjugation efficiency.

Metabolomics and Targeted Acyl-CoA Profiling

Validated UPLC-MS/MS methods achieve baseline separation of isobutyryl-CoA from its structural isomer n-butyryl-CoA and positional isomer isovaleryl-CoA [3]. This analytical distinguishability is critical for accurate quantification of endogenous isobutyryl-CoA pools in tissues and biofluids. Applications include biomarker discovery for IBDH deficiency, metabolic flux analysis in valine catabolism, and mitochondrial function assessment in disease models. Researchers performing targeted acyl-CoA profiling must use authentic isobutyryl-CoA as a calibration standard to ensure correct peak assignment and quantification.

Synthetic Biology and Metabolic Engineering of Branched-Chain Products

In engineered microbial systems producing branched-chain commodity chemicals or pharmaceutical polyketide precursors, isobutyryl-CoA serves as a starter unit for biosynthesis [4]. The distinct kinetic behavior of isobutyryl-CoA with CoA transferases such as HcmAB—exhibiting a 6.1-fold lower Km and 1.7-fold higher catalytic efficiency compared to butyryl-CoA [5]—informs pathway design decisions. Engineers seeking to maximize flux toward isobutyryl-CoA-derived products (e.g., methacrylic acid, isobutyrate esters) must use this specific substrate in enzyme screening and pathway optimization, as butyryl-CoA and other analogs will not accurately predict in vivo performance of branched-chain pathways.

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